BenchChemオンラインストアへようこそ!

Dl-cyclopropylalanine

Antimicrobial Enzyme Inhibition Antifungal

DL-Cyclopropylalanine (DL-Cpa) is a conformationally constrained, non-proteinogenic α-amino acid. Its rigid cyclopropyl ring imparts metabolic stability and restricts peptide backbone conformation, unlike flexible-chain substitutes (L-alanine, L-leucine). This unique scaffold enables selective inhibition of fungal α-isopropylmalate synthase (IC50 ~4 mM for L-Cpa) and drives potent antifungal activity (MIC 19.2 µM against S. cerevisiae). These properties support applications in novel antifungal development, peptide congener engineering for enhanced proteolytic resistance, and as a high-purity chiral intermediate for ACE/NEP dual inhibitors. Choose DL-Cpa for applications where standard amino acids fail.

Molecular Formula
Molecular Weight 129.16
Cat. No. B1579068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDl-cyclopropylalanine
Molecular Weight129.16
Structural Identifiers
SMILESCC(C(=O)O)NC1CC1
InChIInChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Cyclopropylalanine: A Non-Proteinogenic Amino Acid with Conformationally Constrained Cyclopropyl Side Chain


DL-Cyclopropylalanine (DL-Cpa) is a non-proteinogenic, α-amino acid analog characterized by a cyclopropyl ring substituent on the β-carbon of the alanine backbone. This rigid, three-membered ring introduces significant conformational constraint and unique steric and electronic properties compared to its natural, flexible-chain analog, L-leucine [1]. The compound exists as a racemic mixture (DL) and is a subject of interest in peptide engineering, drug design, and antimicrobial research. Its value proposition is derived from its ability to impart metabolic stability, restrict conformational freedom, and engage in specific enzyme inhibition, making it a distinct building block for scientific and industrial applications [2].

Why DL-Cyclopropylalanine Cannot Be Replaced by Generic Alanine or Leucine Analogs in Research and Development


Generic substitution with L-alanine, L-leucine, or other simple α-amino acids is not functionally equivalent due to DL-cyclopropylalanine's distinct conformational, metabolic, and inhibitory properties. The rigid cyclopropyl side chain fundamentally alters peptide backbone conformation [1], a feature absent in flexible-chain analogs. This constraint can enhance resistance to proteolytic degradation and modulate target binding in ways that standard amino acids cannot replicate [2]. Furthermore, specific biological activities, such as the inhibition of α-isopropylmalate synthase (α-IPMS), are unique to the cyclopropylalanine scaffold and are not observed with L-leucine or other branched-chain amino acids at comparable concentrations [3]. Therefore, substituting DL-cyclopropylalanine with a cheaper, generic analog would compromise or entirely negate the desired experimental or therapeutic outcomes.

Quantitative Evidence for DL-Cyclopropylalanine: Differentiated Performance vs. Key Comparators


Unique Antibiotic Mechanism: Selective Inhibition of Fungal α-IPMS vs. L-Leucine

The L-enantiomer of cyclopropylalanine exhibits a novel antibiotic mechanism by specifically inhibiting the enzyme α-isopropylmalate synthase (α-IPMS), a key enzyme in the L-leucine biosynthetic pathway. This inhibition is unique to L-cyclopropylalanine and is not observed with the structurally similar natural amino acid, L-leucine, at equivalent concentrations. Quantitative analysis reveals that while L-leucine achieves detectable inhibition of α-IPMS at 0.4 mM and significant inhibition at >0.8 mM, L-cyclopropylalanine requires a higher concentration, with 50% enzyme inhibition occurring at approximately 4 mM [1]. Crucially, this mechanism is distinct from the natural feedback inhibition of L-leucine and represents a unique, target-specific mode of action [2].

Antimicrobial Enzyme Inhibition Antifungal

Broad-Spectrum Antifungal Activity with Quantified MIC Values

L-Cyclopropylalanine demonstrates quantifiable, broad-spectrum antifungal activity against multiple pathogenic fungi, with its efficacy characterized by minimum inhibitory concentration (MIC) values. Specifically, it inhibits the growth of Saccharomyces cerevisiae with an MIC of 19.2 µM and Candida albicans with an MIC of 44.5 µM in defined media lacking L-leucine [1]. In contrast, L-cyclopropylalanine exhibits weaker antibacterial activity against E. coli with an MIC of 0.48 mM, demonstrating a selective antifungal profile [2]. This selectivity is further highlighted by the fact that the antifungal activity is completely abolished upon addition of L-leucine, confirming the specific targeting of the leucine biosynthetic pathway [3].

Antifungal Microbiology Agriculture

Incorporation into Recombinant Proteins as a Methionine Congener

β-Cyclopropylalanine (Cpa) can be residue-specifically incorporated into recombinant proteins in E. coli as a non-canonical analog of methionine (Met) [1]. This substitution results in protein 'congeners' that derive from the same gene sequence but contain a fraction of the unnatural amino acid. Unlike the simple substitution of one natural amino acid for another, this approach allows for the introduction of a unique, conformationally constrained side chain (the cyclopropyl group) into a protein's structure, a modification not possible with the natural methionine [2]. The efficiency of incorporation is highly dependent on the global amino acid composition of the target protein, a crucial parameter for successful unnatural translation [3].

Protein Engineering Genetic Code Expansion Synthetic Biology

Enantiomerically Pure Synthesis via Asymmetric Hydrogenation

A robust, scalable method exists for preparing enantiomerically pure cyclopropylalanine, achieving >99.9% enantiomeric excess (ee) [1]. This is accomplished through asymmetric hydrogenation using a rhodium catalyst with a methyl BoPhoz™ ligand. This method contrasts sharply with previous synthetic routes, which were often challenging and did not utilize asymmetric hydrogenation chemistry [2]. The preferred derivative, N-Boc cyclopropylalanine benzyl ester, can be recrystallized to >99.5% ee, making it a highly pure and versatile intermediate for further selective reactions [3].

Synthetic Chemistry Chiral Synthesis Process Development

Use as a Key Building Block for ACE/NEP Inhibitors

D-Cyclopropylalanine serves as a crucial building block in the synthesis of heterocyclo-fused [1,3]oxazepines and -thiazepines, which are designed as dual inhibitors of neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE) . A related derivative, [Cyclopropyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid, demonstrates potent ACE inhibition with an IC50 of 30 nM against rabbit lung ACE [1]. This specific application highlights a distinct utility for the D-enantiomer of cyclopropylalanine in medicinal chemistry for cardiovascular drug development, an application space not accessible to simple, natural amino acids.

Medicinal Chemistry Cardiovascular Enzyme Inhibitors

Conformational Constraint Alters Peptide Stability and Folding

Incorporation of cyclopropane-containing amino acids, such as cyclopropylalanine analogs, introduces severe conformational restriction to peptides. Studies on c3Val, a highly constrained analog of valine containing a cyclopropane ring, demonstrate that such residues are good β-bend and helix formers, though less efficient than their non-cyclopropane counterpart, (αMe)Val [1]. Specifically, the (R)-c3Val enantiomer shows a strong bias toward left-handed helical conformations. This contrasts with the behavior of standard amino acids like valine, which exhibit greater conformational flexibility and do not enforce such specific secondary structures [2].

Peptide Engineering Structural Biology Drug Design

Targeted Research and Industrial Applications for DL-Cyclopropylalanine Based on Quantitative Evidence


Development of Novel Antifungal Leads with a Unique Mode of Action

Based on the demonstrated selective inhibition of fungal α-IPMS (IC50 ~4 mM for L-Cpa) and quantifiable MIC values against pathogenic fungi (e.g., 19.2 µM against S. cerevisiae) [1], DL-cyclopropylalanine is a prime candidate for developing new antifungal agents. Its novel mechanism of targeting the essential L-leucine biosynthetic pathway—a pathway absent in humans—offers a potential solution to the growing problem of antifungal drug resistance. This application leverages the compound's unique biological activity, which is not shared by natural L-leucine or other standard amino acids.

Engineering Metabolically Stable and Conformationally Constrained Peptide Therapeutics

The ability to residue-specifically incorporate β-cyclopropylalanine into recombinant proteins as a methionine congener [2] and the class-level evidence for cyclopropane-induced conformational constraint [3] support its use in peptide engineering. Scientists can use DL-cyclopropylalanine to create protein or peptide 'congeners' with enhanced resistance to proteolysis, improved target binding specificity, or novel folds. This scenario is directly supported by evidence showing the compound's unique conformational properties and its viability as a building block in genetic code expansion.

Synthesis of Enantiomerically Pure Building Blocks for ACE/NEP Dual Inhibitors

The availability of a robust, scalable synthetic route to enantiomerically pure cyclopropylalanine (>99.9% ee) via asymmetric hydrogenation [4] enables its use as a high-purity intermediate. This is particularly relevant for the synthesis of heterocyclo-fused [1,3]oxazepines and -thiazepines, which are investigated as dual inhibitors of ACE and NEP . A derivative has been shown to inhibit ACE with an IC50 of 30 nM [5], underscoring the compound's value in medicinal chemistry for cardiovascular indications. This scenario highlights a clear procurement advantage for research groups requiring high-purity, chiral starting materials for advanced inhibitor synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dl-cyclopropylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.